6-Pyrrolidin-2-ylpyridine-3-carbonitrile
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Overview
Description
6-Pyrrolidin-2-ylpyridine-3-carbonitrile is a heterocyclic compound that features a pyrrolidine ring fused to a pyridine ring with a nitrile group at the 3-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Pyrrolidin-2-ylpyridine-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-pyridinecarbonitrile with pyrrolidine in the presence of a base, such as sodium hydride, to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-Pyrrolidin-2-ylpyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Primary amines.
Substitution: Halogenated pyridine derivatives or substituted pyrrolidine derivatives.
Scientific Research Applications
6-Pyrrolidin-2-ylpyridine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies and enzyme inhibition assays.
Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Pyrrolidin-2-ylpyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring’s stereochemistry and the nitrile group’s electronic properties contribute to its binding affinity and selectivity. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Pyrrolidine-2-one: Shares the pyrrolidine ring but lacks the pyridine and nitrile groups.
Pyridine-3-carbonitrile: Contains the pyridine ring with a nitrile group but lacks the pyrrolidine ring.
Pyrrolidin-2-ylpyridine: Similar structure but without the nitrile group.
Uniqueness: 6-Pyrrolidin-2-ylpyridine-3-carbonitrile is unique due to the combination of the pyrrolidine and pyridine rings with a nitrile group, which imparts distinct electronic and steric properties. This unique structure enhances its potential as a versatile scaffold in drug discovery and development .
Properties
Molecular Formula |
C10H11N3 |
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Molecular Weight |
173.21 g/mol |
IUPAC Name |
6-pyrrolidin-2-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C10H11N3/c11-6-8-3-4-10(13-7-8)9-2-1-5-12-9/h3-4,7,9,12H,1-2,5H2 |
InChI Key |
JWKZHLQOGHDSTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=NC=C(C=C2)C#N |
Origin of Product |
United States |
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